REACTION_CXSMILES
|
O[CH:2]([CH2:11]C=CC)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][CH:18]=1.CO[C:28]1[CH:36]=CC(C([O-])=O)=C[CH:29]=1.[Na+]>C(OCC)(=O)C>[CH3:15][O:16][C:17]1[CH:25]=[CH:24][C:20]([C:21]2[O:22][C:6]3[C:5]([C:3](=[O:4])[C:2]=2[CH3:11])=[CH:10][CH:9]=[CH:8][C:7]=3[CH:29]=[CH:28][CH3:36])=[CH:19][CH:18]=1 |f:2.3|
|
Name
|
2-hydroxy-3-propenylpropiophenone
|
Quantity
|
2.47 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)C1=CC=CC=C1)CC=CC
|
Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
6.88 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)[O-])C=C1.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C(=O)[O-])C=C1.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 180° to 190° C. for five hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated in a nitrogen stream and, when 2-hydroxy-3-propenyl-propiopheone
|
Type
|
DISSOLUTION
|
Details
|
is dissolved
|
Type
|
TEMPERATURE
|
Details
|
After cooled
|
Type
|
WASH
|
Details
|
the solution is washed with 10% sodium hydroxide solution and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
finally the solvent is evaporated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=2OC3=C(C=CC=C3C(C2C)=O)C=CC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |